molecular formula C18H27N3O3 B12326932 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester

4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B12326932
M. Wt: 333.4 g/mol
InChI Key: YAJYAQFQXGKZGN-WMCAAGNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to drive the reaction to completion . The general reaction can be represented as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

Industrial Production Methods

In an industrial setting, the production of this ester may involve more advanced techniques such as the Steglich esterification, which uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane or dimethylformamide . This method is preferred for its efficiency and ability to produce high yields under mild conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions . The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester is unique due to its specific structure, which combines an amino acid derivative with a piperazine ring and a benzyl ester group. This unique combination of functional groups gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-20(11-14(21)3)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14?,16-/m0/s1

InChI Key

YAJYAQFQXGKZGN-WMCAAGNKSA-N

Isomeric SMILES

CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.